Canagliflozin 3-Glucuronide is a metabolite derived from the anti-diabetic medication canagliflozin, which is primarily used to manage type 2 diabetes mellitus. Canagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, promoting the excretion of glucose via the urine, thereby lowering blood glucose levels. The glucuronidation process, specifically through the action of UDP-glucuronosyltransferases, converts canagliflozin into its glucuronide forms, including canagliflozin 3-glucuronide, which are pharmacologically inactive and play a significant role in the drug's metabolism and clearance from the body .
Canagliflozin was first approved for clinical use in 2013 and is marketed under various brand names, including Invokana. It is synthesized from precursor compounds through a series of chemical reactions that involve esterification and bromination . The primary metabolic pathway for canagliflozin involves hepatic glucuronidation, predominantly mediated by the enzymes UGT1A9 and UGT2B4 .
Canagliflozin is classified as an antihyperglycemic agent and falls under the category of sodium-glucose cotransporter 2 inhibitors. Its glucuronide metabolites, including canagliflozin 3-glucuronide, are categorized as inactive metabolites that contribute to the drug's pharmacokinetics rather than its therapeutic effects.
The synthesis of canagliflozin involves several key steps:
The glucuronidation of canagliflozin occurs in the liver, where it is converted into multiple metabolites, including canagliflozin 3-glucuronide .
The glucuronidation reaction involves the transfer of glucuronic acid to canagliflozin, primarily catalyzed by UGT enzymes. This reaction is crucial for drug metabolism and elimination, facilitating water-soluble conjugates that are excreted via urine and feces .
Canagliflozin has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular formula for canagliflozin is , with a molar mass of approximately .
The molecular structure includes functional groups that facilitate its interaction with biological targets, particularly in renal glucose handling.
The primary chemical reactions involving canagliflozin include:
The glucuronidation process significantly reduces the pharmacological activity of canagliflozin while enhancing its solubility and facilitating renal excretion .
Canagliflozin acts by inhibiting sodium-glucose cotransporter 2 in the kidneys, which is responsible for reabsorbing glucose back into the bloodstream. By blocking this transporter:
The mechanism also results in osmotic diuresis, contributing to lower blood pressure due to increased fluid loss .
These properties are crucial for understanding how canagliflozin interacts within biological systems and its pharmacokinetic profile.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: